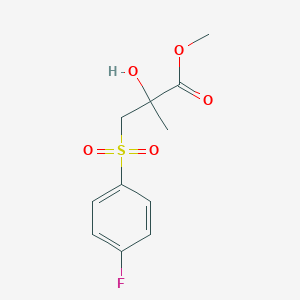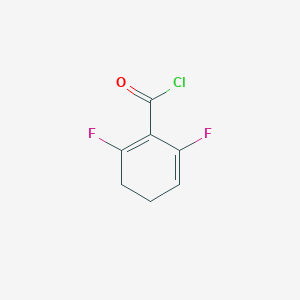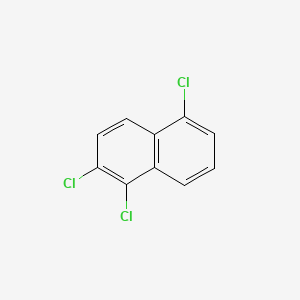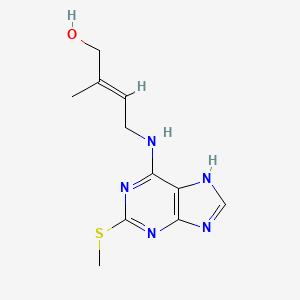
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by the presence of fluorine at the 6alpha position and a methyl group at the 16alpha position, which enhances its potency and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position.
Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.
Methylation: Addition of a methyl group at the 16alpha position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic corticosteroid used in various inflammatory conditions.
Fluocinolone Acetonide: A fluorinated corticosteroid used in dermatology.
Uniqueness
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the fluorine atom at the 6alpha position and the methyl group at the 16alpha position. These modifications enhance its potency, stability, and selectivity compared to other corticosteroids.
Propriétés
Numéro CAS |
387-59-7 |
|---|---|
Formule moléculaire |
C22H31FO5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h7,11,13-14,16-17,19,24,26,28H,4-6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1 |
Clé InChI |
JXOONFORBFAKIN-AFYJWTTESA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)


![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)



![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
